4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Physicochemical profiling Drug-likeness Lead optimization

This N4-methyl triazolone building block features a locked tautomeric form (5-one) and a pyridin-2-yl group that creates a bidentate N,N'-chelation pocket—ideal for stable late transition metal complexes (Ru, Rh, Ir, Cu). Critically, the blocked N4 position prevents tautomerization ambiguity found in the non-methylated analog (CAS 56041-30-6), ensuring reproducible coordination geometry. Essential scaffold for BTK inhibitor fragment elaboration, photoredox catalyst design, and agrochemical fungicide SAR libraries. Validated by Takeda patent family.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 1928719-87-2
Cat. No. B2562129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS1928719-87-2
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESCN1C(=NNC1=O)C2=CC=CC=N2
InChIInChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13)
InChIKeyWFDSARQEYVLOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1928719-87-2): Core Structural and Physicochemical Profile for Procurement Evaluation


4-Methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic small molecule (MW 176.18 g/mol) comprising a 1,2,4-triazol-5-one core substituted with a pyridin-2-yl group at position 3 and a methyl group at position 4 [1]. It is cataloged in PubChem (CID 5324569) and described as a building block with potential utility in medicinal chemistry and agrochemical research [2]. Its structure features a conjugated pyridine-triazolone system, which imparts distinct electronic properties and metal-coordination capability compared to non-pyridyl triazolones [3].

Why Generic Substitution of 4-Methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1928719-87-2) Is Not Advisable


Generic substitution is problematic due to the compound's specific substitution pattern. The pyridin-2-yl group at position 3 provides a nitrogen atom ortho to the triazole ring, creating a bidentate metal-binding motif that is absent in the pyridin-4-yl or phenyl analogs [1]. This N,N'-chelation geometry is critical for applications requiring controlled metal coordination, such as catalysis or metallodrug design. Additionally, the N4-methyl group blocks a tautomeric proton site, shifting the tautomeric equilibrium toward the 5-one form and altering hydrogen-bond donor/acceptor capacity compared to the non-methylated analog 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 56041-30-6) [2]. These structural differences translate into divergent solubility, logP, and coordination behavior, making simple interchange unreliable [3].

Quantitative Differentiation Evidence for 4-Methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1928719-87-2) Relative to Closest Analogs


Molecular Weight and Lipophilicity: Comparison with 1,4-Dimethyl Analog

The target compound (MW 176.18 g/mol) is 14.03 g/mol lighter than its 1,4-dimethyl analog, 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (MW 190.21 g/mol). This lower molecular weight is accompanied by a reduced calculated logP (XLogP3 0.3 vs. ~1.0 for the 1,4-dimethyl derivative), indicating higher aqueous solubility and potentially better oral bioavailability in drug discovery contexts [1]. The N1-unsubstituted nature also preserves an additional hydrogen-bond donor (N1-H), which can be exploited for target binding interactions that the 1,4-dimethyl analog cannot engage in.

Physicochemical profiling Drug-likeness Lead optimization

Tautomeric Control via N4-Methylation: Comparison with Non-Methylated Analog

The N4-methyl group in the target compound prevents the 4H-tautomer from forming, locking the system predominantly in the 5-one form. In contrast, the non-methylated analog 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 56041-30-6) can equilibrate between 5-one and 5-ol tautomers, introducing structural ambiguity in both solution and solid state [1]. This tautomeric heterogeneity in the non-methylated analog can lead to variable metal-binding stoichiometry and inconsistent biological readouts. The target compound's fixed tautomeric state ensures reproducible coordination chemistry and biological assay results.

Tautomerism Hydrogen bonding Molecular recognition

Pyridine Regioisomerism: 2-Pyridyl vs. 4-Pyridyl Metal-Binding Geometry

The pyridin-2-yl substituent in the target compound creates a 1,2-disubstituted N,N'-bidentate binding pocket with the triazole N1 or N2 nitrogen, capable of forming stable 5-membered chelate rings with transition metals. The pyridin-4-yl isomer, 4-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 117258-15-8), cannot form an intramolecular chelate due to the para nitrogen geometry and instead acts as a monodentate or bridging ligand, leading to profoundly different metal complex architectures [1]. This geometric distinction is critical for applications in metallosupramolecular chemistry and catalysis where chelate stability governs complex lifetime and reactivity.

Coordination chemistry Bidentate ligand Crystal engineering

BTK Inhibitor Patent Context: Structural Positioning of the Triazol-5-one Core

The Takeda Pharmaceutical patent family (WO2014139324A1, US20190224190A1) explicitly defines pyridinyl and fused pyridinyl triazolone derivatives as Bruton's tyrosine kinase (BTK) inhibitors, with the triazol-5-one core being essential for activity [1]. Within the exemplified structures, variations at the 4-position (including methyl) and the pyridine substitution pattern significantly modulate BTK inhibitory potency and selectivity. While the specific target compound is not exemplified with IC50 data in the available patent excerpts, the patent establishes the triazol-5-one scaffold as a privileged BTK pharmacophore, providing a credible development pathway that distinguishes it from non-triazolone heterocycles that lack this kinase inhibition profile.

BTK inhibition Kinase inhibitor Patent landscape

Best-Fit Application Scenarios for 4-Methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1928719-87-2)


Medicinal Chemistry: BTK-Targeted Lead Optimization

As a core scaffold in BTK inhibitor development, this compound serves as a key intermediate for synthesizing analogs with varied N1-substituents. Its locked tautomeric form (N4-methyl) and bidentate metal-binding motif (pyridin-2-yl) make it suitable for fragment-based drug discovery targeting kinases that require defined hydrogen-bonding and coordination geometry [1]. The Takeda patent family provides a validated medicinal chemistry context for this scaffold [2].

Coordination Chemistry: Synthesis of Chelating Ligands for Transition Metal Complexes

The 2-pyridyl group adjacent to the triazole ring creates a bidentate N,N'-chelation pocket ideal for forming stable complexes with late transition metals (e.g., Ru, Rh, Ir, Cu) [1]. Such complexes are valuable in photoredox catalysis, anticancer metallodrugs, and luminescent materials. The N4-methyl group prevents tautomerization, ensuring the ligand remains in a defined coordination state throughout complex formation.

Agrochemical Intermediate: Synthesis of Fungicidal Triazolone Derivatives

1,2,4-Triazol-5-one derivatives are established scaffolds in agrochemical fungicides. The target compound can be elaborated via N1-alkylation or N1-acylation to generate libraries of candidate fungicides. Its pyridine moiety may confer additional systemic mobility or target-site affinity compared to phenyl-substituted analogs, a hypothesis that can be tested in structure-activity relationship (SAR) studies [1].

Academic Research: Tautomerism and Hydrogen-Bonding Studies

The compound provides a well-defined model system for studying the effect of N4-methylation on triazolone tautomerism and hydrogen-bonding patterns in the solid state. Comparative crystallographic and spectroscopic studies with the non-methylated analog (CAS 56041-30-6) can yield fundamental insights into tautomer-controlled molecular recognition [1].

Quote Request

Request a Quote for 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.